2-(6-Bromo-3-pyridyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-3-pyridyl)morpholine is an organic compound that features a brominated pyridine ring attached to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)morpholine typically involves the bromination of 3-pyridylmorpholine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-pyridyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or thiourea. Conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products
Substitution: Products include various substituted pyridylmorpholines, depending on the nucleophile used.
Oxidation: Products can include pyridine N-oxides, although these reactions are less common.
Scientific Research Applications
2-(6-Bromo-3-pyridyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-pyridyl)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-pyridyl)morpholine
- 2-(6-Chloro-3-pyridyl)morpholine
- 2-(6-Fluoro-3-pyridyl)morpholine
Uniqueness
2-(6-Bromo-3-pyridyl)morpholine is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and binding properties. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, which can be advantageous in specific applications.
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2 |
InChI Key |
BXDGTPSEXUJLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.